1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 91064-26-5
VCID: VC2004234
InChI: InChI=1S/C11H9Cl2NO3/c12-7-2-8(13)4-9(3-7)14-5-6(11(16)17)1-10(14)15/h2-4,6H,1,5H2,(H,16,17)
SMILES: C1C(CN(C1=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O
Molecular Formula: C11H9Cl2NO3
Molecular Weight: 274.1 g/mol

1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

CAS No.: 91064-26-5

Cat. No.: VC2004234

Molecular Formula: C11H9Cl2NO3

Molecular Weight: 274.1 g/mol

* For research use only. Not for human or veterinary use.

1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid - 91064-26-5

Specification

CAS No. 91064-26-5
Molecular Formula C11H9Cl2NO3
Molecular Weight 274.1 g/mol
IUPAC Name 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C11H9Cl2NO3/c12-7-2-8(13)4-9(3-7)14-5-6(11(16)17)1-10(14)15/h2-4,6H,1,5H2,(H,16,17)
Standard InChI Key GPHFWWLZHYCCJC-UHFFFAOYSA-N
SMILES C1C(CN(C1=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O
Canonical SMILES C1C(CN(C1=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O

Introduction

Chemical Structure and Properties

1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid consists of a five-membered pyrrolidine ring with an oxo group at position 5 and a carboxylic acid group at position 3. The pyrrolidine nitrogen is connected to a 3,5-dichlorophenyl group, which distinguishes this compound from other pyrrolidine derivatives.

The compound possesses the following physicochemical properties:

PropertyValue
CAS Number91064-26-5
Molecular FormulaC11H9Cl2NO3
Molecular Weight274.1 g/mol
IUPAC Name1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
SMILES CodeO=C(C(C1)CN(C2=CC(Cl)=CC(Cl)=C2)C1=O)O
Standard InChIInChI=1S/C11H9Cl2NO3/c12-7-2-8(13)4-9(3-7)14-5-6(11(16)17)1-10(14)15/h2-4,6H,1,5H2,(H,16,17)
Standard InChIKeyGPHFWWLZHYCCJC-UHFFFAOYSA-N

The presence of two chlorine atoms at positions 3 and 5 of the phenyl ring significantly affects the compound's lipophilicity, electron density distribution, and biological activity profile. The carboxylic acid group provides a site for further functionalization, enabling the synthesis of various derivatives with potentially enhanced biological activities .

Biological Activities

Antimicrobial Properties

1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives have demonstrated significant antimicrobial activity, particularly against Gram-positive pathogens. Research indicates that while the parent carboxylic acid often shows limited antimicrobial activity, certain derivatives exhibit enhanced efficacy against specific pathogens .

Studies on related compounds, such as the methyl ester derivative of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, have shown notable activity against methicillin-resistant Staphylococcus aureus (MRSA) and carbapenemase-producing Acinetobacter baumannii .

The following table summarizes antimicrobial activity data for selected derivatives:

CompoundTarget PathogenMIC (µg/mL)
1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid methyl esterMethicillin-resistant S. aureus TCH 151664
1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid methyl esterNDM-1-producing A. baumannii AR-0033128
Parent carboxylic acidsVarious bacteria and fungi>128

Structure-Activity Relationships

The biological activity of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives is highly dependent on their chemical structure. Several structural features influence their activity profiles:

  • Dichlorophenyl substituent: The presence of chlorine atoms at positions 3 and 5 of the phenyl ring affects lipophilicity, membrane permeability, and target binding affinity, which can enhance antimicrobial and anticancer activities.

  • Carboxylic acid group: While the parent carboxylic acid often shows limited antimicrobial activity, conversion to esters or hydrazides can significantly enhance biological activity.

  • Pyrrolidine ring: The five-membered pyrrolidine ring provides a scaffold for specific spatial arrangement of functional groups, contributing to the compound's ability to interact with biological targets.

Comparison studies between various substituted derivatives have revealed that the nature, position, and number of substituents on the phenyl ring significantly influence biological activity. For instance, compounds with chlorine substituents often exhibit different activity profiles compared to those with fluorine substituents at the same positions .

Current Research and Future Directions

Ongoing research on 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid and related compounds focuses on several key areas:

Antimicrobial Development

The emergence of multidrug-resistant pathogens has intensified the search for novel antimicrobial agents. Research on pyrrolidine derivatives like 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is particularly promising for developing compounds active against resistant Gram-positive bacteria and fungi .

Current research explores structure optimization to enhance antimicrobial efficacy, focusing on modifications that improve target selectivity and reduce potential for resistance development. The compound's selective activity against specific pathogens makes it an attractive starting point for developing targeted antimicrobial agents .

Anticancer Applications

The anticancer potential of 1-(3,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives continues to be investigated, with promising results against specific cancer cell lines, particularly lung cancer models .

Future research may focus on:

  • Elucidating the mechanism of action underlying the anticancer activity

  • Identifying specific cellular targets

  • Developing derivatives with enhanced selectivity for cancer cells

  • Evaluating potential synergistic effects with established anticancer drugs

Structural Optimization

Research efforts are also directed toward optimizing the chemical structure to enhance biological activity while minimizing potential side effects. This includes:

  • Exploring different substitution patterns on the phenyl ring

  • Investigating the impact of various functional group modifications at the 3-position

  • Developing hybrid molecules combining the pyrrolidine scaffold with other bioactive moieties

SupplierCatalogue NumberPackage SizePrice (USD)
TRCB4195631g$285
Biosynth CarbosynthFD1249802gNot specified

The compound is typically supplied with high purity for research applications. Due to its specialized nature, it is generally more expensive than common organic compounds and is primarily marketed to research institutions and pharmaceutical companies for drug discovery and development purposes .

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